Formato de cadmio

Descripción general

Descripción

Cadmium formate is an organic compound composed of cadmium and formic acid. It is a colorless, water-soluble solid, and its molecular formula is Cd(HCOO)2. Cadmium formate has been widely studied due to its interesting properties and its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Almacenamiento de energía: baterías acuosas de metal

El formato de cadmio juega un papel en el desarrollo de baterías acuosas de metal. La investigación ha demostrado que la química del plateado de cadmio puede conducir a baterías de baja polarización, larga duración y ultra alta eficiencia {svg_1}. La química fundamental del plateado de cadmio muestra un rendimiento excepcional del electrodo, incluida una baja polarización (aproximadamente 5 mV), una larga vida útil (4000 horas o 5,5 meses) y una eficiencia del plateado cercana a la unidad (99,92%) bajo ciertas condiciones {svg_2}. Esto indica una vía prometedora para el this compound en soluciones de almacenamiento de energía.

Conservación del patrimonio: análisis de productos de degradación

En el campo de la conservación del patrimonio, el this compound se identifica como un producto de degradación en objetos patrimoniales recubiertos {svg_3}. A menudo está relacionado con superficies alcalinas que transforman el formaldehído directamente en formato. La presencia de this compound constituye un daño irreversible, degradando el material de los objetos patrimoniales. Son necesarias medidas preventivas de conservación para eliminar las fuentes de contaminantes carbonílicos para evitar dicha corrosión {svg_4}.

Electroquímica: mejora del rendimiento del electrodo

El this compound se utiliza en electroquímica para mejorar el rendimiento del electrodo. Su potencial redox Cd^2+/Cd adecuado y su alta resistencia a la evolución del hidrógeno contribuyen a una morfología apilada densamente en forma de placa, lo cual es beneficioso para las baterías de cadmio de alta energía, alta velocidad y larga duración {svg_5}.

Ciencia de los materiales: inhibición de la corrosión

En la ciencia de los materiales, el this compound se explora por su potencial en la inhibición de la corrosión en las superficies metálicas. La formación de capas de this compound puede proteger los metales subyacentes de una mayor degradación, especialmente en entornos donde están presentes el ácido fórmico y el formaldehído {svg_6}.

Ciencia ambiental: indicador de contaminación

El this compound puede servir como indicador de contaminación ambiental, particularmente en áreas donde los contaminantes carbonílicos son una preocupación. Su formación en objetos patrimoniales indica la presencia de contaminantes nocivos, lo que impulsa la necesidad de medidas de control y monitoreo ambiental {svg_7}.

Química: síntesis de compuestos a base de cadmio

En la química sintética, el this compound actúa como precursor para la síntesis de varios compuestos a base de cadmio. Estos compuestos tienen aplicaciones que van desde pigmentos hasta estabilizadores en plásticos, lo que destaca la versatilidad del this compound en la síntesis química {svg_8}.

Aplicaciones industriales: revestimientos y pigmentos

El this compound se utiliza en la producción de revestimientos y pigmentos, donde contribuye a la estabilidad y las propiedades del color del producto final. Su aplicación en este campo es fundamental para producir materiales duraderos y estéticamente agradables {svg_9}.

Ciencia nuclear: absorción de neutrones

En la ciencia nuclear, los derivados del this compound, como el óxido de cadmio, se utilizan en reactores nucleares para controlar la fisión atómica debido a sus propiedades de absorción de neutrones. Esta aplicación es vital para mantener la seguridad y la eficiencia en la producción de energía nuclear {svg_10}.

Mecanismo De Acción

Target of Action

Cadmium formate, like other cadmium compounds, primarily targets essential molecules and fundamental processes in living organisms . It interferes with enzymatic and photosynthetic activities, and causes membrane degradation . Cadmium also targets the production of reactive oxygen species (ROS), leading to oxidative stress .

Mode of Action

Cadmium formate interacts with its targets by augmenting ROS, which then interact with essential molecules and fundamental processes in organisms . This interaction results in changes such as interference with enzymatic and photosynthetic activities, as well as membrane degradation . Cadmium can also trigger lipid peroxidation, resulting in the oxidative degradation of membrane lipids .

Biochemical Pathways

Cadmium formate affects several biochemical pathways. It induces oxidative stress, disrupts calcium signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . It can also trigger lipid peroxidation, leading to the production of ROS and the formation of lipid peroxidation products .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of cadmium formate highlight the extensive damage caused by this compound at the cellular and tissue levels . Cadmium is readily soluble, quickly absorbed by roots, and translocated and accumulated in plant cells . .

Result of Action

The molecular and cellular effects of cadmium formate’s action include disruption of plant nutrition and water relationships, oxidative damage, and structural alterations in the photosynthetic system . These effects can reduce crop yield and plant growth . In humans, excessive cadmium doses can be carcinogenic .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of cadmium formate. Soil contamination with cadmium disturbs natural biogeochemical cycles, human health, plant growth, and reduces land suitable for farming . The magnitude of harm depends on the dosage and the period of exposure . Certain agricultural practices can be beneficial in lowering cadmium uptake and accumulation in plants .

Safety and Hazards

Direcciones Futuras

The formation of formates constitutes irreversible damage, degrading the material of heritage objects. Therefore, preventive conservation needs to remove all sources of carbonyl pollutants in order to avoid such corrosion . In the field of crystallography, the phenomenon of negative linear compressibility (NLC) in organic crystals like cadmium formate is being investigated .

Análisis Bioquímico

Biochemical Properties

Cadmium formate plays a crucial role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of cadmium formate is with metallothioneins, which are proteins that bind heavy metals and play a role in their detoxification. Cadmium formate can displace zinc ions in metallothioneins, leading to the formation of cadmium-metallothionein complexes . This interaction can alter the protein’s function and contribute to cadmium toxicity.

Additionally, cadmium formate can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. By binding to these enzymes, cadmium formate can inhibit their activity, leading to an accumulation of reactive oxygen species and oxidative damage . Furthermore, cadmium formate can interfere with the function of calcium-binding proteins, disrupting calcium homeostasis and affecting various cellular processes .

Cellular Effects

Cadmium formate exerts significant effects on various types of cells and cellular processes. One of the primary effects of cadmium formate is the induction of oxidative stress. By inhibiting antioxidant enzymes and generating reactive oxygen species, cadmium formate can cause oxidative damage to cellular components, including lipids, proteins, and DNA . This oxidative stress can lead to cell death through apoptosis or necrosis.

Cadmium formate also affects cell signaling pathways. It can activate mitogen-activated protein kinase (MAPK) pathways, leading to the activation of transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) . These transcription factors regulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. Additionally, cadmium formate can disrupt calcium signaling by interfering with calcium-binding proteins, leading to altered cellular responses .

Molecular Mechanism

The molecular mechanism of cadmium formate involves several key interactions at the molecular level. One of the primary mechanisms is the binding of cadmium ions to thiol groups in proteins, leading to the formation of cadmium-thiol complexes . This binding can inhibit the activity of enzymes and disrupt protein function. For example, cadmium formate can bind to the active site of enzymes such as superoxide dismutase and catalase, inhibiting their activity and leading to oxidative stress .

Cadmium formate can also induce changes in gene expression. By activating transcription factors such as NF-κB and AP-1, cadmium formate can upregulate the expression of genes involved in inflammation and apoptosis . Additionally, cadmium formate can cause DNA damage, leading to mutations and genomic instability . These molecular mechanisms contribute to the toxic effects of cadmium formate on cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cadmium formate can change over time. Cadmium formate is relatively stable, but it can undergo degradation under certain conditions, leading to the release of cadmium ions . This release can result in long-term effects on cellular function. For example, prolonged exposure to cadmium formate can lead to chronic oxidative stress, resulting in cumulative damage to cellular components .

In in vitro studies, cadmium formate has been shown to cause time-dependent changes in cell viability and function. Short-term exposure to cadmium formate can induce acute oxidative stress and cell death, while long-term exposure can lead to adaptive responses, such as the upregulation of antioxidant defenses . In in vivo studies, cadmium formate can accumulate in tissues over time, leading to chronic toxicity and organ damage .

Dosage Effects in Animal Models

The effects of cadmium formate vary with different dosages in animal models. At low doses, cadmium formate can cause mild oxidative stress and inflammation, while higher doses can lead to severe toxicity and organ damage . In murine models, cadmium formate has been shown to cause dose-dependent damage to the liver, kidneys, and testes . High doses of cadmium formate can also lead to reproductive toxicity, affecting sperm quality and fertility .

Threshold effects have been observed in studies with cadmium formate, where low doses may not cause significant toxicity, but a critical threshold is reached beyond which toxicity increases dramatically . Additionally, chronic exposure to low doses of cadmium formate can lead to cumulative toxicity, highlighting the importance of considering both dose and duration of exposure in risk assessments .

Metabolic Pathways

Cadmium formate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. One of the key pathways affected by cadmium formate is the oxidative stress response pathway. By inhibiting antioxidant enzymes such as superoxide dismutase and catalase, cadmium formate can disrupt the balance between reactive oxygen species production and detoxification . This disruption can lead to oxidative damage and altered cellular metabolism.

Cadmium formate can also affect the metabolism of essential metals, such as zinc and calcium. By displacing these metals from their binding sites in proteins, cadmium formate can interfere with their normal function and disrupt metabolic processes . Additionally, cadmium formate can affect the metabolism of sulfur-containing compounds, leading to the formation of cadmium-thiol complexes and altered sulfur metabolism .

Transport and Distribution

The transport and distribution of cadmium formate within cells and tissues involve several key mechanisms. Cadmium formate can enter cells through various transporters, including divalent metal transporter 1 (DMT1) and calcium channels . Once inside the cell, cadmium formate can bind to proteins such as metallothioneins, which facilitate its transport and sequestration .

Cadmium formate can accumulate in specific tissues, such as the liver, kidneys, and bones . In the liver, cadmium formate can be sequestered by metallothioneins, leading to its accumulation and potential toxicity . In the kidneys, cadmium formate can be reabsorbed by renal tubules, leading to its accumulation and nephrotoxicity . In bones, cadmium formate can replace calcium in the bone matrix, leading to bone demineralization and increased fracture risk .

Subcellular Localization

The subcellular localization of cadmium formate plays a crucial role in its activity and function. Cadmium formate can localize to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . In the cytoplasm, cadmium formate can interact with cytosolic proteins and enzymes, leading to altered cellular metabolism and function .

Propiedades

IUPAC Name |

cadmium(2+);diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Cd/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAYWLNVHTVAJJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2CdO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Cadmium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50196260 | |

| Record name | Cadmium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4464-23-7 | |

| Record name | Cadmium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

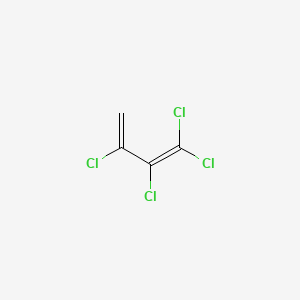

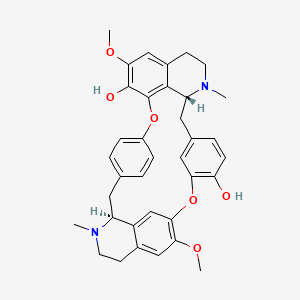

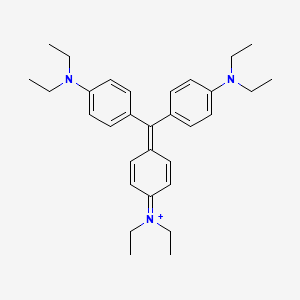

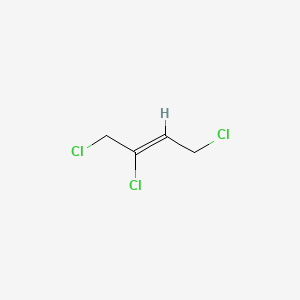

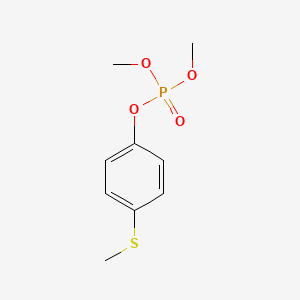

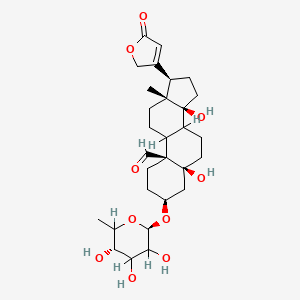

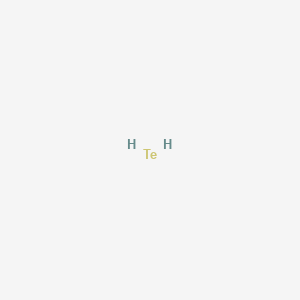

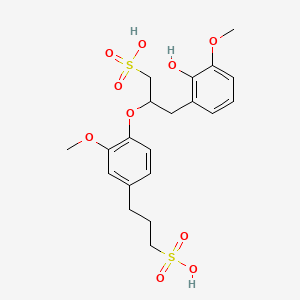

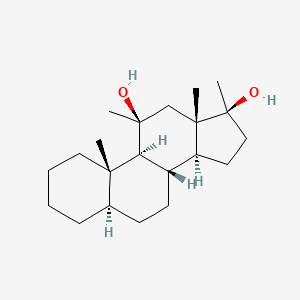

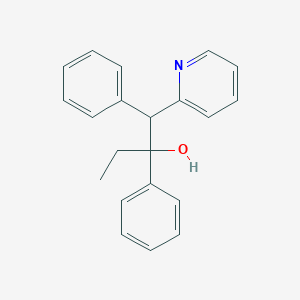

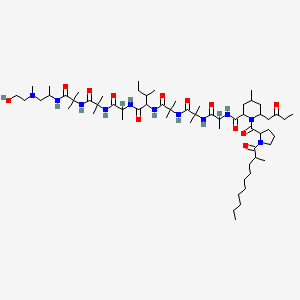

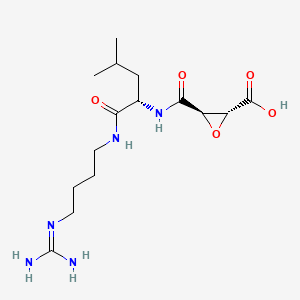

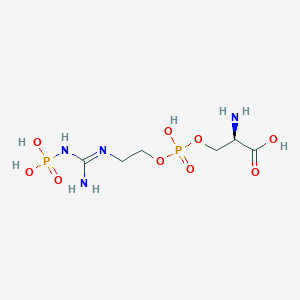

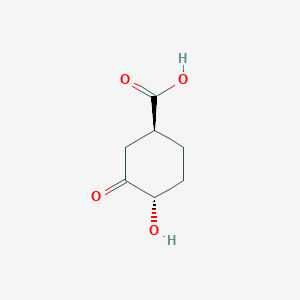

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cadmium formate?

A1: The molecular formula of anhydrous Cadmium formate is Cd(HCOO)2 []. Its molecular weight is 202.44 g/mol.

Q2: Are there different structural forms of cadmium formate?

A2: Yes, Cadmium formate exists in both anhydrous and hydrated forms, such as Cadmium formate dihydrate (Cd(HCOO)2·2H2O) []. The presence of water molecules in the crystal structure can influence its physical and chemical properties.

Q3: What spectroscopic techniques have been employed to characterize cadmium formate?

A3: Various spectroscopic techniques have been used to study cadmium formate, including:

- Powder X-ray diffraction (XRD): To determine crystal structure and lattice parameters [, ].

- Infrared (IR) spectroscopy: To identify functional groups and study vibrational modes [, ].

- Electron paramagnetic resonance (EPR): To investigate the electronic structure and dynamics of cadmium formate doped with paramagnetic ions like Mn2+ and Cu2+ [, ].

Q4: How does the thermal stability of cadmium formate vary with its composition?

A4: Studies on the thermal decomposition of cadmium formate reveal distinct decomposition pathways in inert and oxidative atmospheres []. The presence of oxygen can significantly influence the decomposition products and temperature ranges.

Q5: What factors can affect the stability of cadmium formate crystals during growth?

A5: Research indicates that the formation of liquid inclusions can occur during the growth of cadmium formate crystals from solution, potentially impacting crystal quality []. Understanding and controlling these factors is crucial for obtaining high-quality crystals.

Q6: Have any studies explored the doping of cadmium formate with other elements?

A6: Yes, researchers have investigated the doping of cadmium formate with elements like glycine to modify its properties. For instance, glycine-doped bis-thiourea cadmium formate crystals have shown enhanced optical and electrical properties compared to pure crystals [, , ].

Q7: Does cadmium formate exhibit nonlinear optical (NLO) properties?

A7: Yes, certain cadmium formate complexes, particularly bis(thiourea) cadmium formate (BTCF), exhibit noteworthy NLO properties [, , ]. Studies have shown that BTCF possesses a second harmonic generation (SHG) efficiency comparable to potassium dihydrogen phosphate (KDP), a standard NLO material.

Q8: What potential applications are envisioned for cadmium formate's NLO properties?

A8: The NLO properties of cadmium formate derivatives, like BTCF, make them promising candidates for applications in optoelectronics and photonics, including:

Q9: What is the significance of the wide transmission window observed in BTCF?

A9: The UV-Vis-NIR spectral analysis of BTCF revealed a wide transmission window ranging from 290 nm to 2000 nm []. This broad transparency range is essential for NLO applications, as it allows for efficient light transmission without significant absorption or scattering losses.

Q10: Has the growth of large, high-quality cadmium formate crystals been achieved?

A10: Researchers have successfully grown large single crystals of bis(thiourea) cadmium formate (BTCF) using the slow evaporation method []. This achievement is crucial for facilitating further investigations into its properties and potential applications.

Q11: Are there any studies on the growth and properties of double salt crystals containing cadmium formate?

A11: Yes, research has explored the growth and characterization of double salt crystals, such as barium-cadmium formate [, ]. These studies investigated the crystal growth, morphology, and physicochemical properties of the double salts.

Q12: Have researchers investigated the elastic and thermoelastic properties of cadmium formate?

A12: Yes, studies have delved into the physical characteristics of cadmium formate, including its morphology, elastic, thermoelastic, dielectric, and optical constants []. These investigations provide valuable insights into the material's behavior under various conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.